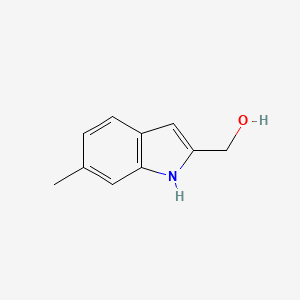

(6-Methyl-1H-indol-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-methyl-1H-indol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-2-3-8-5-9(6-12)11-10(8)4-7/h2-5,11-12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKZWYNQNVDYEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856836 | |

| Record name | (6-Methyl-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56813-19-5 | |

| Record name | (6-Methyl-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (6-Methyl-1H-indol-2-yl)methanol (CAS 56813-19-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS number 56813-19-5 provided for the topic compound, (6-Methyl-1H-indol-2-yl)methanol, could not be definitively verified in public chemical databases. The information presented in this guide has been synthesized based on established principles of organic chemistry and data from closely related structural analogs. Researchers should independently verify properties and protocols.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in drug discovery. Derivatives of indole are investigated for a wide range of therapeutic applications, including anti-cancer, anti-HIV, and anti-inflammatory activities.

This compound is a functionalized indole derivative that serves as a valuable building block in organic synthesis. The presence of a primary alcohol at the 2-position and a methyl group on the benzene ring at the 6-position offers multiple sites for chemical modification, enabling the construction of more complex molecular architectures for drug development and materials science.

Figure 2: Workflow for the Synthesis of this compound

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 6-methyl-1H-indole-2-carboxylic acid (1.0 eq). Dissolve the acid in anhydrous tetrahydrofuran (THF).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.

-

Addition of Reducing Agent: Carefully and portion-wise, add lithium aluminum hydride (LiAlH₄, approx. 2.0 eq) to the cooled solution. Caution: The addition is exothermic and generates hydrogen gas.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0°C in an ice-water bath. Slowly and carefully add water dropwise to quench the excess LiAlH₄. Then, add a 15% aqueous solution of sodium hydroxide, followed by more water.

-

Filtration: Stir the resulting mixture until a white, granular precipitate of aluminum salts forms. Filter the mixture through a pad of Celite®, and wash the filter cake thoroughly with THF or ethyl acetate.

-

Isolation: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Reactivity and Applications in Drug Discovery

The this compound molecule possesses two primary sites of reactivity: the N-H proton of the indole ring and the hydroxyl group of the 2-hydroxymethyl substituent.

-

N-H Reactivity: The indole nitrogen can be deprotonated with a suitable base and subsequently alkylated or acylated to introduce various substituents.

-

Hydroxyl Group Reactivity: The primary alcohol can undergo a wide range of transformations, including:

-

Oxidation: To form the corresponding aldehyde (6-methyl-1H-indole-2-carbaldehyde) or carboxylic acid.

-

Esterification/Etherification: To introduce ester or ether linkages.

-

Halogenation: To convert the hydroxyl group into a good leaving group (e.g., a halide), facilitating nucleophilic substitution reactions.

-

This versatility makes this compound a key intermediate for the synthesis of more complex indole derivatives. Indole-2-carboxylic acid derivatives, for which this compound is a precursor via oxidation, have been investigated as inhibitors of HIV-1 integrase. The indole scaffold is a common feature in molecules targeting various biological pathways, and functionalized indoles are continuously explored for their potential as anti-cancer, anti-microbial, and anti-tubercular agents.

Figure 3: Reactivity Pathways of this compound

Safety and Handling

While specific safety data for this compound is not readily available, precautions should be taken based on the data for similar indole derivatives and general laboratory safety principles. The analogous (1H-indol-2-yl)methanol is classified as causing serious eye damage. [2]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat should be worn. Avoid exposed skin.

-

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents.

-

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

-

Conclusion

This compound is a synthetically versatile intermediate with significant potential in the development of novel therapeutic agents and functional materials. Its synthesis via the reduction of the corresponding carboxylic acid is a straightforward and scalable process. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, will enable researchers to effectively utilize this compound in their synthetic endeavors and contribute to the ever-expanding field of indole chemistry.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 98783, (1H-indol-2-yl)methanol. [Link]

-

Cheméo. (2023). Chemical Properties of 1H-Indole, 6-methyl- (CAS 3420-02-8). [Link]

-

NIST. (2021). 1H-Indole, 6-methyl- in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

ResearchGate. (2025). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. [Link]

-

Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

-

Royal Society of Chemistry. (2023). Reactivity study of 4-hydroxy-2H-chromene-2-thiones with symmetrical 1,4-acetylene dicarboxylates and methyl propiolate using ytterbium(iii) triflate as catalyst: stereoselective synthesis of substituted fumarate and (Z) acrylate derivatives. Organic & Biomolecular Chemistry. [Link]

-

DC Chemicals. (n.d.). NI-(S)-BPB-GLY|cas 96293-19-5. [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

-

PubMed. (1998). Reactions of N-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals. Mechanistic aspects of the colorimetric assay of lipid peroxidation. Chemical research in toxicology, 11(10), 1184–1192. [Link]

-

ResearchGate. (2025). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. [Link]

-

Reddit. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). [Link]

-

MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

-

Scent.vn. (n.d.). 1H-Indole, 6-methyl- CAS# 3420-02-8. [Link]

-

Chemistry Steps. (2024). Reduction of Carboxylic Acids and Their Derivatives. [Link]

-

Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. [Link]

-

Oreate AI Blog. (2025). The Role of LiAlH4 in Transforming Carboxylic Acids. [Link]

-

Chemistry LibreTexts. (2023). Conversion of carboxylic acids to alcohols using LiAlH4. [Link])

Sources

6-Hydroxymethyl-6-methylindole vs (6-Methyl-1H-indol-2-yl)methanol isomer differences

This is an in-depth technical guide comparing the structural, synthetic, and functional differences between two specific indole isomers. Note that the nomenclature "6-Hydroxymethyl-6-methylindole" is chemically ambiguous as written; based on industrial chemical databases and CAS registry synonyms, this refers to (1-Methyl-1H-indol-6-yl)methanol (also known as 1-Methyl-6-hydroxymethylindole).[1] The comparison targets this compound versus (6-Methyl-1H-indol-2-yl)methanol .[1][2]

(1-Methyl-1H-indol-6-yl)methanol vs. This compound[1]

Executive Summary

This guide provides a rigorous technical comparison of two isomeric indole building blocks with the molecular formula C₁₀H₁₁NO . These compounds are critical intermediates in the synthesis of bioactive alkaloids, proteasome inhibitors, and phospholipase A2 inhibitors.[1] The primary distinction lies in the regiochemistry of the methyl and hydroxymethyl substituents , which fundamentally alters their electronic properties, synthetic accessibility, and downstream reactivity profiles.[1]

The Isomers Defined:

-

Compound A (The "N-Methyl" Isomer):

-

Compound B (The "C-Methyl" Isomer):

Part 1: Structural & Electronic Divergence[1]

The reactivity of the indole core is dictated by the electron density distribution between the pyrrole and benzene rings.[1] The placement of the substituents in these two isomers creates distinct electronic environments.

1.1 Structural Comparison Matrix[1]

| Feature | (1-Methyl-1H-indol-6-yl)methanol | This compound |

| N-H Functionality | Absent (N-Methylated) | Present (Free N-H) |

| C2 Reactivity | High (Open for electrophilic attack/lithiation) | Blocked (Substituted with -CH₂OH) |

| C6 Substituent | Hydroxymethyl (-CH₂OH) | Methyl (-CH₃) |

| Electronic Effect | N-Me is electron-donating (+I); C6-CH₂OH is mildly withdrawing/neutral.[1] | C6-Me is electron-donating (+I); C2-CH₂OH is electron-withdrawing (-I).[1] |

| H-Bonding | Acceptor only (at N1); Donor/Acceptor (at OH) | Donor/Acceptor (at N1 and OH) |

| pKa (Indole NH) | N/A (Quaternary-like character prevented, but no acidic proton) | ~17 (Weakly acidic, deprotonatable by strong bases like NaH) |

1.2 Structural Visualization (DOT)

Figure 1: Structural connectivity highlighting the N-methylation vs. C-methylation differences.[1]

Part 2: Synthetic Methodologies

The synthesis of these isomers requires fundamentally different strategies due to the regioselectivity of indole formation and functionalization.[1]

2.1 Synthesis of (1-Methyl-1H-indol-6-yl)methanol

This isomer is typically accessed via modification of the benzene ring prior to or after N-methylation.[1] The N-methyl group is often introduced early to prevent side reactions at the nitrogen.[1]

Protocol Overview:

-

Step 1 (N-Methylation): Reaction with Methyl Iodide (MeI) and Sodium Hydride (NaH) in DMF.[1]

-

Step 2 (Reduction): Reduction of the ester to the alcohol using Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H.[1]

Self-Validating Check:

-

NMR Confirmation: Appearance of a singlet at ~3.7 ppm (N-Me) and disappearance of the broad NH singlet.[1]

2.2 Synthesis of this compound

This isomer requires functionalization at the C2 position, which is electronically distinct.[1] The C6-methyl group is usually present in the starting aniline precursor.[1]

Protocol Overview:

-

Starting Material: 6-Methylindole-2-carboxylic acid ethyl ester (Ethyl 6-methylindole-2-carboxylate).[1]

-

Precursor Synthesis: Often synthesized via the Reissert indole synthesis or Fischer indole synthesis using substituted hydrazines.[1]

-

-

Step 1 (Reduction): Reduction of the C2-ester using LiAlH₄ in THF at 0°C to RT.

-

Critical Control: Temperature must be controlled to prevent over-reduction or ring opening, although the indole ring is generally stable to LiAlH₄.[1]

-

-

Workup: Fieser workup (Water, 15% NaOH, Water) to remove aluminum salts.[1]

2.3 Synthesis Pathways Diagram (DOT)

Figure 2: Divergent synthetic routes. Route A requires N-protection/alkylation; Route B focuses on C2-functional group manipulation.[1]

Part 3: Reactivity & Applications[1]

3.1 Chemical Reactivity Profile

| Reactivity Type | (1-Methyl-1H-indol-6-yl)methanol | This compound |

| Oxidation | Oxidizes to 1-Methylindole-6-carboxaldehyde .[1] | Oxidizes to 6-Methylindole-2-carboxaldehyde .[1] |

| Electrophilic Subst. | C3 is highly reactive (standard indole reactivity).[1] | C3 is reactive, but C2 substituent may sterically influence it.[1] |

| Deprotonation | No N-H deprotonation. Only O-H deprotonation possible. | N-H is acidic (pKa ~17). Dianion formation possible (N- and O-).[1] |

| Stability | Generally stable; N-Me prevents dimerization via N-H.[1] | Acid sensitive; C2-hydroxymethyl indoles can polymerize under acidic conditions (dimerization).[1] |

3.2 Key Application Contexts

1. Drug Discovery (Scaffold Hopping):

-

This compound is a validated intermediate for Phospholipase A2 (PLA2) inhibitors .[1] The C2-position allows for the extension of the carbon chain to mimic arachidonic acid transition states.[1]

-

The free N-H in this isomer is often used as a handle for further functionalization (e.g., arylation or alkylation) after the C2-alcohol has been protected or transformed.[1]

2. Proteasome Inhibitors:

-

Derivatives of This compound have been cited in patents (e.g., US11560385) as precursors for proteasome activity-enhancing compounds.[1] The methyl group at C6 provides specific hydrophobic interactions within the binding pocket.[1]

3. Fluorescent Probes:

-

(1-Methyl-1H-indol-6-yl)methanol is often used when a stable, non-protic indole core is required.[1] The N-methyl group prevents hydrogen bonding at the nitrogen, making the fluorescence quantum yield less dependent on solvent proticity compared to NH-indoles.[1]

References

-

PubChem. (2024).[1] Compound Summary: (1-Methyl-1H-indol-6-yl)methanol (CAS 199590-00-6).[1][4][5] National Library of Medicine.[1] [Link][1]

-

Thermo Fisher Scientific. (2024).[1] Product Specifications: (1-Methyl-1H-indol-6-yl)methanol.[1][5][7][9][10] Fisher Scientific Catalog.[1][5] [Link][1][5]

-

Google Patents. (2023).[1] US11560385B2 - Proteasome activity enhancing compounds.[1] (Context for 6-methylindole derivatives).

-

ChemBK. (2024).[1] Chemical Properties of this compound (CAS 56813-19-5).[1][6][Link][1]

-

Royal Society of Chemistry. (2022).[1] Supporting Information: Synthesis of Indole Derivatives. (Context for synthesis protocols). [Link]

Sources

- 1. angenesci.com [angenesci.com]

- 2. 1-(3-bromophenyl)-2-vinyl-2,3-butadien-1-ol - CAS号 1078164-44-9 - 摩熵化学 [molaid.com]

- 3. CN102226805B - Middle/low concentration positive quality control liquid for urine analysis - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. (1-Methyl-1H-indol-6-yl)methanol, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]

- 6. 24621-70-3(1H-indol-2-ylmethanol) | Kuujia.com [kuujia.com]

- 7. US11560385B2 - Proteasome activity enhancing compounds - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. CAS RN 199590-00-6 | Fisher Scientific [fishersci.de]

- 10. (1-Methyl-1H-indol-6-yl)methanol, 97%, Thermo Scientific Amber Glass Bottle; | Fisher Scientific [fishersci.ca]

Biological Activity of 6-Methylindole Derivatives in Medicinal Chemistry

Executive Summary

The indole scaffold is ubiquitously recognized as a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types with high affinity.[1] Within this class, 6-methylindole derivatives represent a specific, high-value subclass. The C6-methyl substituent provides a critical balance of lipophilicity and steric bulk without introducing the metabolic liability of methoxy groups or the electron-withdrawing deactivation of halogens.

This guide analyzes the pharmacological utility of 6-methylindole derivatives, focusing on their application as SARS-CoV-2 3CLpro inhibitors , tubulin polymerization inhibitors , and receptor tyrosine kinase (RTK) modulators . It provides actionable protocols for synthesis and biological evaluation, grounded in recent structure-activity relationship (SAR) data.

Structural Significance & SAR Logic

The biological potency of 6-methylindole stems from its ability to exploit hydrophobic sub-pockets within enzyme active sites. Unlike the C5 position, which is often solvent-exposed in many kinase binding modes, the C6 position frequently faces the interior of the binding cleft, making it an ideal vector for hydrophobic optimization.

Key Physicochemical Properties[2]

-

Lipophilicity: The C6-methyl group increases logP, enhancing membrane permeability compared to the unsubstituted indole.

-

Electronic Effect: It exerts a weak inductive electron-donating effect (+I), slightly increasing the electron density at the C3 position, which facilitates electrophilic substitution reactions during synthesis.

-

Metabolic Stability: Unlike 6-methoxy derivatives, which are prone to O-demethylation by cytochrome P450 enzymes (leading to rapid clearance), the 6-methyl group is metabolically robust, though susceptible to slow benzylic oxidation.

SAR Visualization: The 6-Methylindole Pharmacophore

The following diagram illustrates the Structure-Activity Relationship (SAR) logic derived from antiviral and anticancer studies.

Caption: SAR analysis highlighting the strategic role of the C6-methyl group in enhancing hydrophobic interactions while maintaining scaffold stability.

Therapeutic Case Studies

Antiviral Activity: SARS-CoV-2 3CLpro Inhibition

Recent studies have identified indole chloropyridinyl esters as potent inhibitors of the SARS-CoV-2 main protease (3CLpro).[2]

-

Mechanism: The indole core occupies the S1/S2 pockets of the protease. The C6-methyl group fits snugly into the hydrophobic S2 sub-pocket, interacting with residues like Met49 and Met165.

-

Data Insight: While 5-methyl substitution often leads to a loss of activity due to steric clash, 6-methyl substitution (Compound 7h) retains high antiviral potency (

) comparable to the unsubstituted parent, while potentially improving pharmacokinetic properties.

Oncology: Indolequinones and Tubulin Inhibition

6-Methylindole-4,7-quinones are synthetic analogues of mitomycin C.

-

Mechanism: These compounds act as bioreductive alkylating agents. The quinone moiety is reduced to a hydroquinone, which then cross-links DNA.

-

Tubulin Targeting: Distinct from the quinones, 2-phenyl-6-methylindole derivatives bind to the colchicine site of tubulin, inhibiting polymerization and causing G2/M cell cycle arrest.

Comparative Potency Table

| Compound Class | Target | Key Substituent | Activity Metric | Reference |

| Indole Chloropyridinyl Ester (7h) | SARS-CoV-2 3CLpro | 6-Methyl | [1] | |

| Indole-3-carboxylates | Influenza (H1N1) | 6-Fluoro-1,2-dimethyl | [2] | |

| Indole-4,7-quinone | NCI-H460 (Lung Cancer) | 6-Methyl | [3] | |

| Indolylisoxazoline (6i) | C4-2 (Prostate Cancer) | 6-Methyl | [4] |

Experimental Protocols

Synthesis: Iridium-Catalyzed C-H Borylation Route

This modern protocol avoids the harsh conditions of classical Fischer synthesis, allowing for the installation of the quinone moiety on the 6-methylindole core.

Reagents:

Workflow:

-

C-H Activation: Dissolve 6-methylindole (1.0 eq) in anhydrous hexane. Add

(1.5 mol%) and -

Reaction: Reflux under

for 4 hours. The sterics of the methyl group direct borylation to the C7 position. -

Oxidation: Treat the crude 7-boryl intermediate with Oxone in acetone/water (1:1) at room temperature to yield 7-hydroxy-6-methylindole.

-

Quinone Formation: Oxidize using Fremy’s salt (

) in phosphate buffer to yield 6-methylindole-4,7-quinone .

Caption: Step-by-step synthesis of biologically active indolequinones via C-H activation.

Bioassay: SARS-CoV-2 3CLpro Enzymatic Inhibition

Objective: Determine the

Materials:

-

Recombinant SARS-CoV-2 3CLpro enzyme (100 nM final).

-

FRET Substrate: Dabcyl-KTSAVLQSGFRKME-Edans (20 µM final).

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 150 mM NaCl.

Protocol:

-

Preparation: Dilute 6-methylindole derivative in DMSO (serially diluted).

-

Incubation: Mix 10 µL of inhibitor with 10 µL of enzyme in a black 96-well plate. Incubate for 30 min at 37°C to allow equilibrium binding.

-

Initiation: Add 20 µL of FRET substrate.

-

Measurement: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) kinetically for 60 minutes.

-

Analysis: Calculate initial velocity (

) for each concentration. Fit data to the Hill equation to derive

Mechanism of Action: Signaling Pathway

The following diagram illustrates how 6-methylindole derivatives (specifically oxadiazole/hydrazone analogues) intervene in cancer cell signaling, specifically targeting the VEGFR-2 pathway to induce apoptosis.

Caption: Mechanism of VEGFR-2 inhibition by 6-methylindole derivatives leading to apoptosis.

References

-

Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

-

Synthesis and anti-influenza virus activity of ethyl 6-bromo-5-hydroxyindole-3-carboxylate derivatives. Source: ResearchGate / Heterocycles URL:[Link]

-

Synthesis of 6-Methylindole-4,7-quinone and Anti-tumor Activities of Its Related Indolequinones. Source: ResearchGate / Heterocycles URL:[Link]

-

Synthesis and anticancer activity studies of indolylisoxazoline analogues. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

-

Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

- 1. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 | MDPI [mdpi.com]

- 2. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

Navigating the Solubility Landscape of (6-Methyl-1H-indol-2-yl)methanol: A Technical Guide for Researchers

In the intricate world of drug discovery and chemical research, understanding the solubility of a compound is a cornerstone of successful experimentation. This guide provides an in-depth exploration of the solubility of (6-Methyl-1H-indol-2-yl)methanol in two common and critically important organic solvents: dimethyl sulfoxide (DMSO) and methanol. As a molecule of interest in medicinal chemistry, its behavior in these solvents dictates its utility in a vast array of biological assays and synthetic protocols.

This document moves beyond a simple recitation of data. It delves into the "why"—the underlying molecular interactions that govern solubility—and provides detailed, field-tested protocols for researchers to validate and expand upon this knowledge in their own laboratories.

The Compound in Focus: this compound

This compound belongs to the indole family, a privileged scaffold in numerous pharmacologically active compounds. The structure features a bicyclic indole core, a methyl group at the 6-position, and a hydroxymethyl group at the 2-position. This combination of a hydrophobic indole ring and a polar hydroxymethyl group creates a molecule with nuanced solubility characteristics.

While specific, publicly available solubility data for this compound is scarce, we can draw valuable inferences from the closely related structure, 6-Methyl-1H-indole . This analogue, lacking the hydroxymethyl group, provides a crucial baseline for understanding the solubility behavior of the indole core itself. The presence of the hydroxymethyl group in our target compound is anticipated to enhance its interaction with polar solvents, a key theme we will explore.

Solubility in Dimethyl Sulfoxide (DMSO): The Universal Solvent

DMSO is a powerful, polar aprotic solvent, renowned for its ability to dissolve a wide range of compounds, including those with poor aqueous solubility.[1] Its utility in creating high-concentration stock solutions for high-throughput screening and in vitro assays is unparalleled.

Molecular Interactions at Play

The high solubility of indole-based compounds in DMSO is driven by several key molecular interactions:

-

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor to the highly polar sulfoxide oxygen of DMSO. Similarly, the hydroxyl group (-OH) of this compound will also readily form strong hydrogen bonds with DMSO.

-

Dipole-Dipole Interactions: The significant dipole moment of the DMSO molecule allows for strong interactions with the polar regions of the indole derivative.

-

Dispersive Forces: The methyl groups of DMSO and the aromatic rings of the indole structure interact favorably through London dispersion forces.

Based on data for the analogous compound, 6-Methyl-1H-indole, a high solubility in DMSO is expected. For 6-Methyl-1H-indole, the solubility is reported to be 223.04 g/L .[2] The addition of a hydroxymethyl group to this structure is likely to further enhance solubility in this polar solvent.

Experimental Protocol: Thermodynamic Solubility Determination in DMSO

To establish a definitive solubility value, a thermodynamic shake-flask method is the gold standard. This protocol ensures that a true equilibrium is reached.

Materials:

-

This compound

-

Anhydrous DMSO (≥99.9%)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system

-

0.22 µm syringe filters (PTFE or other DMSO-compatible material)

Procedure:

-

Preparation: Add an excess amount of this compound to a glass vial. The goal is to have undissolved solid remaining after equilibration.

-

Solvent Addition: Add a known volume (e.g., 1 mL) of DMSO to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (typically 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Sample Collection and Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with DMSO to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method with a UV detector set to an appropriate wavelength for the compound. A standard curve prepared from known concentrations of this compound is required for accurate quantification.

Solubility in Methanol: The Protic Perspective

Methanol is a polar protic solvent, meaning it can both donate and accept hydrogen bonds.[3][4] This characteristic significantly influences its interaction with solutes.

Governing Molecular Interactions

The solubility of this compound in methanol is governed by:

-

Hydrogen Bonding: This is the dominant interaction. The hydroxyl group of methanol can act as a hydrogen bond donor to the indole nitrogen and the oxygen of the hydroxymethyl group. It can also act as a hydrogen bond acceptor for the indole N-H and the solute's O-H group. This extensive hydrogen bonding network is key to its solvating power for polar molecules.

-

Dipole-Dipole and Dispersive Forces: Similar to DMSO, these forces also contribute to the overall solvation process.

For the surrogate compound, 6-Methyl-1H-indole, the solubility in methanol is reported as 111.2 g/L .[2] This is lower than in DMSO, which is a common observation for many organic compounds. The presence of the hydroxymethyl group on our target molecule is expected to improve its solubility in methanol compared to 6-Methyl-1H-indole, due to the additional site for hydrogen bonding.

Experimental Protocol: Thermodynamic Solubility in Methanol

The protocol for determining solubility in methanol is analogous to that for DMSO, with methanol being substituted as the solvent.

Procedure:

Follow the same steps as outlined in Section 2.2, using anhydrous methanol instead of DMSO. Ensure that the syringe filters used are compatible with methanol.

Data Summary and Comparative Visualization

The following table summarizes the solubility data for the surrogate compound, 6-Methyl-1H-indole, which serves as a valuable estimate for this compound.

| Solvent | Type | Estimated Solubility (from 6-Methyl-1H-indole)[2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 223.04 g/L |

| Methanol | Polar Protic | 111.2 g/L |

The following diagram illustrates the primary molecular interactions driving the solubility of this compound in both DMSO and methanol.

Caption: Key solute-solvent interactions.

Practical Implications and Troubleshooting

A common challenge encountered by researchers is the precipitation of a compound when a DMSO stock solution is diluted into an aqueous buffer for a biological assay.[1] This occurs because the compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous medium.

Mitigation Strategies:

-

Lower Final Concentration: Test a range of lower final concentrations to identify the highest concentration that remains soluble in the aqueous buffer.

-

Use of Co-solvents: The addition of a small percentage of a water-miscible organic solvent to the aqueous buffer can improve solubility.

-

Employ Solubilizing Agents: Excipients such as cyclodextrins can be used to encapsulate the compound and increase its apparent aqueous solubility.

Conclusion

While awaiting definitive experimental data for this compound, a scientifically grounded estimation of its solubility can be made by referencing the behavior of the closely related 6-Methyl-1H-indole. The compound is expected to exhibit high solubility in DMSO and substantial solubility in methanol, driven primarily by hydrogen bonding and other polar interactions. The provided protocols offer a robust framework for researchers to determine the precise thermodynamic solubility, a critical parameter for advancing research and development efforts involving this promising indole derivative.

References

-

PubChem. (1H-indol-2-yl)methanol. National Center for Biotechnology Information. [Link]

-

Scent.vn. 1H-Indole, 6-methyl- CAS# 3420-02-8. [Link]

-

Cheméo. Chemical Properties of 1H-Indole, 6-methyl- (CAS 3420-02-8). [Link]

-

Royal Society of Chemistry. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. [Link]

-

MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]

-

NIST. 1H-Indole, 6-methyl-. NIST Chemistry WebBook. [Link]

-

Semantic Scholar. Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction. [Link]

-

Nazarbayev University Repository. Solubility Properties of Methanol in Inorganic Solvents. [Link]

-

Wikipedia. Methanol. [Link]

-

ChemBK. (1-Methylindol-6-yl)methanol. [Link]

Sources

Safety data sheet SDS for (6-Methyl-1H-indol-2-yl)methanol

An In-depth Technical Guide to the Safe Handling of (6-Methyl-1H-indol-2-yl)methanol for Research Applications

Hazard Identification and Risk Assessment

This compound, as an indole derivative, is anticipated to possess biological activity and requires careful handling. Based on the hazard classifications of its structural analogs, a precautionary risk assessment is outlined below.

GHS Classification (Predicted)

The Globally Harmonized System (GHS) classification for this compound is predicted based on data from similar indole methanol isomers.

| Hazard Class | Hazard Category | Hazard Statement | Source (Analogous Compound) |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. | (1H-indol-2-yl)methanol[1][2] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | (1H-Indol-6-yl)methanol |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | (1H-Indol-6-yl)methanol |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | (1H-Indol-6-yl)methanol |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | (1H-Indol-6-yl)methanol |

Signal Word: Danger

Pictograms:

corrosion GHS05, health hazard GHS07

Expert Insight: The primary and most severe predicted hazard is serious eye damage. The hydroxymethyl group on the indole ring can lead to significant irritation and potential for lasting damage upon direct contact. The predicted skin and respiratory irritation are also common for functionalized aromatic heterocyclic compounds.

Physical and Chemical Properties

Precise physical and chemical properties for this compound are not extensively documented. The following table provides expected values based on the known properties of 6-methyl-1H-indole and general chemical principles.

| Property | Predicted Value | Source/Rationale |

| Molecular Formula | C₁₀H₁₁NO | |

| Molecular Weight | 161.20 g/mol | |

| Appearance | Off-white to light brown solid | Typical for indole derivatives |

| Melting Point | > 75 °C | Based on similar compounds[2] |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Limited solubility in water. | Based on 6-methyl-1H-indole solubility data[3] |

| Stability | Stable under recommended storage conditions. May be sensitive to light and air. | General property of indole compounds |

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is essential when working with this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a risk of splashing.

-

Hand Protection: Nitrile or neoprene gloves should be worn. Change gloves immediately if they become contaminated.

-

Body Protection: A laboratory coat must be worn at all times.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor/particulate filter is required.

Handling Workflow

The following workflow is recommended for handling this compound:

Caption: Emergency Spill Response Decision Tree.

Toxicological and Ecological Information

No specific toxicological or ecotoxicological studies have been performed on this compound.

-

Toxicology: Based on analogous compounds, it is predicted to be harmful if swallowed and may cause damage to the eyes, skin, and respiratory system. The metabolic fate and long-term effects are unknown. Handle as a compound with unknown toxicity.

-

Ecology: The environmental impact of this compound has not been evaluated. Avoid release into the environment. Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. While a specific SDS is not available, the data from analogous compounds provide a strong basis for a robust safety protocol. The most significant predicted hazard is the potential for serious eye damage, necessitating stringent use of eye protection. By adhering to the guidelines outlined in this document, researchers can safely work with this compound in a laboratory setting.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98783, (1H-indol-2-yl)methanol. Retrieved from [Link]

-

Cheméo (2024). Chemical Properties of 1H-Indole, 6-methyl- (CAS 3420-02-8). Retrieved from [Link]

-

S. Singh, et al. (2025). Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. ChemMedChem. Retrieved from [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences (2019). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. Retrieved from [Link]

-

Methanex Corporation (2023). Methanol Safety Data Sheet. Retrieved from [Link]

-

Scent.vn (n.d.). 1H-Indole, 6-methyl- CAS# 3420-02-8. Retrieved from [Link]

-

Mitsubishi Gas Chemical America (2018). Methanol Safety Data Sheet. Retrieved from [Link]

-

State of Michigan (2014). SAFETY DATA SHEET - Methanol. Retrieved from [Link]

Sources

6-methyl-1H-indole-2-methanol IUPAC name and synonyms

The following technical guide details the nomenclature, synthesis, and application of 6-methyl-1H-indole-2-methanol , a critical intermediate in medicinal chemistry.

Content Type: Technical Guide for Drug Development Professionals Subject: Nomenclature, Synthesis, and Medicinal Applications

Nomenclature & Identification

Accurate identification is the first step in regulatory compliance and database management. This compound is a specific derivative of the indole scaffold, characterized by a methyl group at the C6 position and a hydroxymethyl group at the C2 position.

Core Identifiers

| Parameter | Data |

| IUPAC Name | (6-Methyl-1H-indol-2-yl)methanol |

| Common Name | 6-Methylindole-2-methanol |

| CAS Registry Number | 56813-19-5 |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| SMILES | Cc1ccc2[nH]c(CO)cc2c1 |

Synonyms & Database Keys

-

2-Hydroxymethyl-6-methylindole

-

MDL Number: MFCD07374472[3]

-

Beilstein/Reaxys ID: Available in proprietary databases under CAS 56813-19-5

Physicochemical Profile

Understanding the physical state and solubility is essential for assay development and formulation.

| Property | Value / Observation |

| Physical State | Off-white to pale yellow solid |

| Melting Point | 118–122 °C (Typical for indole-2-methanols; derivative dependent) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| pKa | ~16 (Alcoholic -OH), ~17 (Indole -NH) |

| Storage | -20°C, Hygroscopic, Light Sensitive (Store under inert gas) |

Synthetic Methodology

The synthesis of 6-methyl-1H-indole-2-methanol requires a high-fidelity protocol to ensure regioisomeric purity. The primary challenge is the Fischer Indole Synthesis step, which, when using m-tolylhydrazine, yields a mixture of 4-methyl and 6-methyl isomers.

Phase 1: Precursor Assembly (Fischer Indole Synthesis)

Reaction: m-Tolylhydrazine + Ethyl Pyruvate

-

Reagents: m-Tolylhydrazine hydrochloride (1.0 eq), Ethyl pyruvate (1.1 eq), Polyphosphoric acid (PPA) or ethanolic H₂SO₄.

-

Mechanism: Formation of the hydrazone followed by [3,3]-sigmatropic rearrangement.[4]

-

Critical Control Point (Regioselectivity):

-

The cyclization of m-tolylhydrazone yields both 4-methyl and 6-methyl isomers.

-

Separation: The 6-methyl isomer is typically the major product and less soluble. It can often be purified via fractional crystallization from ethanol or column chromatography (Hexane/EtOAc gradient).

-

Validation: Confirm regiochemistry via ¹H NMR (coupling constants of aromatic protons).

-

Phase 2: Reductive Transformation

Reaction: Ethyl 6-methylindole-2-carboxylate + LiAlH₄

-

Setup: Flame-dried glassware, N₂ atmosphere.

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Protocol:

-

Suspend Lithium Aluminum Hydride (LiAlH₄, 2.5 eq) in THF at 0°C.

-

Add the ester (dissolved in THF) dropwise to control the exotherm.

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Quench (Fieser Method): Cool to 0°C. Add water (

mL), 15% NaOH (

-

-

Workup: Filter the granular aluminum salts, dry the filtrate over MgSO₄, and concentrate in vacuo.

Synthetic Workflow Diagram

The following diagram illustrates the critical decision nodes in the synthesis, specifically the isomer separation requirement.

Figure 1: Synthetic workflow highlighting the critical regiochemical separation step required to isolate the 6-methyl precursor.

Medicinal Chemistry Applications

This compound serves as a versatile "warhead" precursor or scaffold element in drug discovery.

Kinase Inhibitor Scaffolds

The hydroxymethyl group is a pivot point for further functionalization.

-

Halogenation: Conversion to 2-(chloromethyl)-6-methylindole allows for nucleophilic displacement by amines or thiols, a common motif in designing inhibitors for kinases such as JAK or VEGFR .

-

Mechanism: The indole NH acts as a hydrogen bond donor in the ATP-binding pocket, while the C6-methyl group occupies hydrophobic sub-pockets (e.g., the specificity pocket).

Antiviral Agents (HCV)

Indole-2-carboxamide derivatives, accessible via the oxidation of this alcohol to the aldehyde and subsequent Pinnick oxidation/amidation, are prominent in Hepatitis C Virus (HCV) NS5B polymerase inhibitors. The 6-methyl substituent often improves metabolic stability compared to the unsubstituted indole.

CNS Ligands

Derivatives of 6-methylindole are explored as antagonists for 5-HT6 receptors (serotonin) for the treatment of cognitive impairment. The 2-position methanol is often extended to form piperazinyl-methyl side chains.

Safety & Handling (MSDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Handle in a fume hood. Avoid contact with strong oxidizing agents (e.g., KMnO₄, CrO₃) which can violently oxidize the alcohol to the aldehyde/acid.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98783, (1H-Indol-2-yl)methanol. Retrieved from [Link](Note: General parent structure reference).

- Robinson, B. (1982).The Fischer Indole Synthesis. Wiley-Interscience.

- Sundberg, R. J. (1996).Indoles (Best Synthetic Methods). Academic Press. (Standard protocols for ester reduction to indole-2-methanols).

-

Ishikura, M., et al. (2015). Recent advances in the synthesis of biologically active indoles. Natural Product Reports. Retrieved from [Link]

Sources

Pharmaceutical Applications of Indole-2-Methanol Scaffolds

The following technical guide details the pharmaceutical utility, synthetic chemistry, and therapeutic potential of indole-2-methanol scaffolds.

Technical Whitepaper | Medicinal Chemistry & Drug Design [1][2]

Executive Summary

Indole-2-methanol (2-hydroxymethylindole) represents a "privileged platform" in modern medicinal chemistry.[1][2] Unlike its more ubiquitous isomer, indole-3-carbinol (I3C), the 2-isomer offers a unique reactivity profile characterized by C3-umpolung .[1][2] This feature allows the indole nucleus—typically a nucleophile—to act as an electrophile at the C3 position via a vinyliminium intermediate.[2] This guide explores the exploitation of this mechanism to construct complex fused heterocyclic systems (e.g., oxazino[4,3-a]indoles, cyclopenta[b]indoles) and details their application in developing 5-HT6 receptor ligands, antimicrobial agents, and Akt pathway inhibitors.[1]

Chemical Fundamentals & Reactivity Profile[1][2]

The "Aza-Fulvene" / Vinyliminium Mechanism

The core utility of indole-2-methanol lies in its acid-catalyzed dehydration.[1][2] While the indole ring is electron-rich, the 2-hydroxymethyl group allows for the generation of a reactive aza-fulvene type intermediate (specifically a vinyliminium cation).[1][2]

-

Indole-2-Methanol Reactivity: Under Brønsted or Lewis acid catalysis, the hydroxyl group is eliminated, forming a resonance-stabilized cation.[1][2] This intermediate is highly electrophilic at the C3 position and the exocyclic methylene carbon, enabling (3+2), (3+3), and (4+3) cycloadditions.

Stability Challenges

-

Acid Sensitivity: Pure indole-2-methanol is prone to self-condensation (dimerization/polymerization) in acidic media.[1][2]

-

Storage: Must be stored at -20°C under inert atmosphere to prevent spontaneous oxidation to indole-2-carboxaldehyde or polymerization.[1][2]

Diagram 1: Activation Mechanism & Divergent Synthesis

The following diagram illustrates the acid-catalyzed generation of the reactive vinyliminium intermediate and its subsequent trapping by various nucleophiles to form fused scaffolds.[2]

Caption: Acid-mediated conversion of indole-2-methanol to a reactive vinyliminium cation, enabling access to diverse fused heterocyclic scaffolds.

Synthetic Utility: Constructing Bioactive Scaffolds[3][4][5]

The most prominent pharmaceutical application of indole-2-methanol is its use as a starting material for oxazino[4,3-a]indoles .[1][2] These tricyclic structures are bioisosteres of various CNS-active alkaloids.

Protocol: Synthesis of Oxazino[4,3-a]indoles

This protocol describes the cascade addition-cyclization reaction, a standard method for generating this scaffold.[1]

Reagents:

-

Reagent: Vinyl sulfonium salt (e.g., diphenylvinylsulfonium triflate) (1.2 equiv)[1]

-

Base: Potassium hydroxide (KOH) or Sodium hydride (NaH)

-

Solvent: Dichloromethane (DCM) or THF

-

Temperature: 0°C to Room Temperature

Step-by-Step Methodology:

-

Preparation: Dissolve indole-2-methanol in anhydrous DCM under nitrogen atmosphere.

-

Activation: Add the base (KOH, 2.5 equiv) at 0°C. Stir for 15 minutes to deprotonate the indole nitrogen and the hydroxyl group.

-

Addition: Dropwise add the vinyl sulfonium salt solution.

-

Cyclization: The reaction proceeds via an initial Michael addition of the indole nitrogen to the vinyl group, followed by intramolecular nucleophilic attack of the alkoxide (from the methanol group) onto the sulfonium-bearing carbon, displacing the sulfide leaving group.

-

Workup: Quench with water, extract with DCM, and purify via silica gel chromatography.

-

Yield: Typically 75-90% yield of the fused tricyclic system.[2]

Mechanism Note: This reaction formally inserts a C2-bridge between the indole nitrogen and the C2-hydroxymethyl oxygen, locking the conformation.[1][2]

Therapeutic Applications

CNS Agents: 5-HT6 Receptor Ligands

Derivatives of indole-2-methanol, particularly those functionalized at the C3 position via the vinyliminium intermediate, have shown high affinity for the Serotonin 5-HT6 receptor .[1][2]

-

Target Indication: Cognitive impairment associated with Alzheimer's disease and schizophrenia.[2]

-

SAR Insight: The rigidification of the 2-hydroxymethyl arm (as seen in oxazino-indoles) often improves selectivity by restricting the conformational space of the ligand, mimicking the rigid core of tryptamine-based alkaloids.[1]

Anticancer Activity: Akt Pathway Modulation

While Indole-3-carbinol (I3C) is the classic Akt inhibitor, indole-2-methanol derivatives (and their cyclized analogs) have been designed to mimic this activity with improved metabolic stability.[1][2]

-

Mechanism: Inhibition of the PI3K/Akt signaling cascade, preventing phosphorylation of Akt at Ser473.

-

Key Compound Class: Fused tricyclic indoles derived from 2-methanol prevent the "survival signaling" in cancer cells, promoting apoptosis in resistant cell lines (e.g., PC-3 prostate cancer).[1]

Diagram 2: Target Signaling Pathway (Akt Inhibition)

The following diagram outlines the biological context where indole-scaffold inhibitors intervene.

Caption: Indole-based scaffolds target the PI3K/Akt pathway, blocking the conversion of Akt to its active phosphorylated form.[1]

Antimicrobial & Antiviral Potential

2-Substituted indoles synthesized from the 2-methanol precursor exhibit broad-spectrum activity.[1][2]

-

Antifungal: 2-hydroxymethyl derivatives have shown potency against Candida albicans.[1][2]

-

Mechanism: Disruption of fungal cell wall synthesis and ergosterol biosynthesis pathways.[2]

Comparative Data: Indole-2-Methanol vs. Indole-3-Methanol[1][2]

| Feature | Indole-2-Methanol | Indole-3-Methanol (I3C) |

| Primary Reactivity | C3-Umpolung (Electrophilic C3) | Nucleophilic C3 / Electrophilic Exocyclic C |

| Intermediate | Vinyliminium (Aza-fulvene type) | Aza-fulvene |

| Major Product Class | Oxazino[4,3-a]indoles, Cyclopenta[b]indoles | Diindolylmethane (DIM), Ascorbigen |

| Stability | Moderate (Acid sensitive) | Low (Rapid oligomerization in acid) |

| Primary Bioactivity | 5-HT6 Ligand, Akt Inhibitor (Synthetic) | Estrogen Metabolism, Akt Inhibitor (Natural) |

References

-

Synthesis of Oxazino[4,3-a]indoles: Chemical Communications, "Efficient and general synthesis of oxazino[4,3-a]indoles by cascade addition-cyclization reactions of (1H-indol-2-yl)methanols."[1][2] Link

-

Reactivity Profile: Organic & Biomolecular Chemistry, "Diversity synthesis of indole derivatives via catalyst control cyclization reaction of 2-indolylmethanols." Link

-

Akt Signaling Inhibition: Journal of Medicinal Chemistry, "Computer-aided rational drug design: a novel agent (SR13668) designed to mimic the unique anticancer mechanisms of dietary indole-3-carbinol."[1][2][3][4] Link

-

Organocatalytic Asymmetric Reactions: Chemical Synthesis, "A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions." Link

-

Indole Scaffolds in Drug Discovery: Molecules, "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery."[2] Link

Sources

- 1. indole-3-ethanol - Mycotoxin Database [mycocentral.eu]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Computer-aided rational drug design: a novel agent (SR13668) designed to mimic the unique anticancer mechanisms of dietary indole-3-carbinol to block Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (6-Methyl-1H-indol-2-yl)methanol from 6-methylindole-2-carboxylic acid

An Application Note and Protocol for the Synthesis of (6-Methyl-1H-indol-2-yl)methanol

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed protocol for the synthesis of this compound, a valuable heterocyclic building block, through the reduction of 6-methylindole-2-carboxylic acid. The procedure utilizes lithium aluminum hydride (LiAlH₄), a potent reducing agent, under anhydrous conditions. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety considerations, and methods for product characterization.

Introduction and Significance

Indole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] Specifically, (indol-2-yl)methanol derivatives serve as versatile intermediates, enabling functionalization at the C2 position for the construction of more complex indole-based molecules.[2][3] this compound, in particular, offers a strategic starting point for synthesizing compounds with potential applications in various therapeutic areas.

The transformation of a carboxylic acid to a primary alcohol is a fundamental reaction in organic synthesis. This application note details a robust and reliable method for this conversion on a substituted indole ring, focusing on the chemoselective reduction of the carboxylic acid moiety while preserving the indole nucleus.

Reaction Scheme and Mechanism

The synthesis proceeds via the reduction of the carboxylic acid group using lithium aluminum hydride (LiAlH₄).

Overall Reaction:

Detailed Experimental Protocol

Safety Precautions:

-

Lithium aluminum hydride (LiAlH₄) is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents to produce flammable hydrogen gas. Handle it exclusively under an inert atmosphere (N₂ or Ar) in a fume hood.

-

Anhydrous solvents (THF, diethyl ether) are flammable. Ensure all operations are performed away from ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| 6-Methylindole-2-carboxylic acid | C₁₀H₉NO₂ | 175.18 | 1.00 g | 5.71 | Starting Material |

| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | 0.43 g | 11.42 | 2.0 equivalents |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 30 mL | - | Anhydrous, inhibitor-free |

| Deionized Water (H₂O) | H₂O | 18.02 | ~10 mL | - | For workup |

| 15% Sodium Hydroxide (aq.) | NaOH | 40.00 | ~1 mL | - | For workup |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~100 mL | - | For extraction/chromatography |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying agent |

| Silica Gel | SiO₂ | 60.08 | As needed | - | For column chromatography |

Step-by-Step Procedure

-

Reaction Setup:

-

Place a 100 mL three-necked round-bottom flask, equipped with a magnetic stir bar, under an inert atmosphere of nitrogen or argon. Ensure all glassware is oven-dried or flame-dried before use.

-

In the flask, carefully add lithium aluminum hydride (0.43 g, 11.42 mmol) and suspend it in anhydrous THF (15 mL).

-

Cool the suspension to 0 °C using an ice-water bath.

-

-

Addition of Substrate:

-

In a separate flask, dissolve 6-methylindole-2-carboxylic acid (1.00 g, 5.71 mmol) in anhydrous THF (15 mL).

-

Using a dropping funnel or syringe, add the solution of the carboxylic acid to the stirred LiAlH₄ suspension dropwise over 20-30 minutes. Causality Note: A slow addition rate is crucial to control the exothermic reaction and the evolution of hydrogen gas from the initial acid-base reaction. [4]

-

-

Reaction Progression:

-

After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours, or until the reaction is complete.

-

Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

-

-

Workup (Quenching):

-

Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.

-

Crucial Safety Step: Quench the excess LiAlH₄ very carefully using the Fieser method. Add dropwise, in sequence: i. 0.43 mL of deionized water. ii. 0.43 mL of 15% aqueous NaOH solution. iii. 1.3 mL of deionized water.

-

Remove the ice bath and stir the mixture vigorously at room temperature for 30-60 minutes. The grey suspension should transform into a white, granular precipitate of aluminum salts that is easily filtered.

-

-

Isolation and Purification:

-

Filter the mixture through a pad of Celite®, washing the white solid thoroughly with several portions of ethyl acetate (~50 mL total).

-

Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the pure fractions and remove the solvent to yield this compound as a solid.

-

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Expected Result |

| Appearance | Off-white to pale yellow solid |

| Melting Point | ~110-114 °C (literature dependent) |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.2 (br s, 1H, NH), 7.4 (d, 1H, Ar-H), 7.0 (s, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 6.3 (s, 1H, Indole C3-H), 4.8 (s, 2H, CH₂OH), 2.4 (s, 3H, CH₃) ppm. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~140.0, 136.0, 130.0, 122.5, 120.5, 110.5, 100.0, 58.0 (CH₂OH), 21.5 (CH₃) ppm. |

| IR (ATR) | ν ~3400-3200 (br, O-H stretch), 3300 (N-H stretch), 2920 (C-H stretch), 1050 (C-O stretch) cm⁻¹. |

| HRMS (ESI+) | Calculated for C₁₀H₁₂NO⁺ [M+H]⁺: 162.0913; Found: 162.0915. |

Conclusion

This protocol provides a reliable and well-characterized method for the synthesis of this compound from its corresponding carboxylic acid. The use of lithium aluminum hydride ensures an efficient reduction. By adhering to the detailed steps and safety precautions, researchers can confidently produce this valuable intermediate for further synthetic applications in drug discovery and materials science.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

Yadav, V., & Singh, R. (2025, September 25). Recent advances in the synthesis of indoles and their applications. RSC Publishing. Retrieved from [Link]

-

Gribble, G.W., et al. (1974). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Journal of the American Chemical Society, 96, 7812-7814. Retrieved from [Link]

-

American Chemical Society Publications. (2026, February 16). Electrochemical Dearomative Reduction of Indole Derivatives Mediated by Ph3P(O). ACS Publications. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved from [Link]

-

Petrini, M. (2020). New Perspectives in the Indole Ring Functionalization Using 2-Indolylmethanols. Advanced Synthesis & Catalysis. Retrieved from [Link]

-

Chemistry university. (2021, April 26). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). YouTube. Retrieved from [Link]

-

Organic Reaction Mechanisms. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link]

-

Chemistry Steps. (2024, November 26). Carboxylic Acids to Alcohols. Retrieved from [Link]

-

Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

Sources

- 1. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Regioselective Reaction of 2-Indolylmethanols with Enamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 4. youtube.com [youtube.com]

Application Note: High-Fidelity Reduction of Ethyl 6-methyl-1H-indole-2-carboxylate using Lithium Aluminum Hydride (LiAlH₄)

Strategic Overview & Rationale

This protocol details the reduction of ethyl 6-methyl-1H-indole-2-carboxylate to (6-methyl-1H-indol-2-yl)methanol . While ester reductions are standard in organic synthesis, the indole scaffold introduces specific electronic and solubility challenges that necessitate a tailored approach.

Why LiAlH₄?

Lithium Aluminum Hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation due to its high reactivity and ability to drive the reduction of the conjugated ester to the primary alcohol without affecting the electron-rich indole double bond under controlled temperatures. Milder reagents like NaBH₄ are typically insufficient for ester reduction, while DIBAL-H requires strictly controlled cryogenic conditions to avoid over-reduction or stopping at the aldehyde.[1]

Critical Mechanistic Insight: The "Indole Tax"

Unlike simple aliphatic esters, 1H-indoles possess a relatively acidic proton at the N1 position (

-

The "Tax": The first equivalent of hydride introduced will not reduce the ester. Instead, it will irreversibly deprotonate the N1 nitrogen, forming an indolyl aluminate anion.

-

Implication: Standard 0.5 molar equivalents of LiAlH₄ (providing 2 hydrides) is insufficient. You must account for the stoichiometric consumption of the N-H proton.

-

Solution: This protocol mandates a minimum of 1.5 - 2.0 molar equivalents of LiAlH₄ to ensure complete conversion.

Reaction Mechanism & Pathway[1][2][3][4][5][6]

The following diagram illustrates the sequential deprotonation and reduction pathway, highlighting the formation of the intermediate aluminate species.

Figure 1: Mechanistic pathway showing the obligatory N-deprotonation prior to ester reduction.[2][3]

Safety Protocol (Strict Enforcement)

LiAlH₄ is pyrophoric and reacts violently with water and protic solvents.[4]

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

Atmosphere: Strictly anhydrous conditions under Nitrogen (

) or Argon ( -

Quenching: Never add water directly to the bulk reaction mixture. Use the Fieser Method (detailed in Section 5) to prevent "volcano" eruptions and formation of intractable aluminum emulsions.

-

PPE: Flame-resistant lab coat, safety glasses with side shields (or goggles), and nitrile gloves.

Experimental Procedure

Materials & Stoichiometry Table

| Component | Role | MW ( g/mol ) | Equiv.[5] | Scale (Example) |

| Ethyl 6-methyl-1H-indole-2-carboxylate | Substrate | ~203.24 | 1.0 | 2.03 g (10 mmol) |

| LiAlH₄ (Solid or solution) | Reductant | 37.95 | 2.0 | 0.76 g (20 mmol) |

| THF (Anhydrous) | Solvent | 72.11 | N/A | 40 mL (0.25 M) |

| Sodium Sulfate ( | Drying Agent | 142.04 | N/A | Excess |

Step-by-Step Protocol

Phase 1: Setup and Reagent Preparation

-

Drying: Oven-dry a 2-neck round-bottom flask (RBF), magnetic stir bar, and pressure-equalizing addition funnel. Assemble hot under inert gas flow (

) and cool to room temperature. -

Solvent Prep: Ensure Tetrahydrofuran (THF) is anhydrous. Indoles are moderately soluble in diethyl ether, but THF is preferred to ensure the polar intermediate remains in solution.

-

LAH Suspension:

-

Solid LAH: Quickly weigh LiAlH₄ powder and transfer to the RBF. Add 20 mL of anhydrous THF. Cool to

in an ice bath. -

Solution LAH: If using commercial LAH/THF solution, syringe the appropriate volume into the RBF and cool to

.

-

Phase 2: Reaction Initiation (Inverse Addition)

Rationale: Adding the ester to the LAH ensures the reductant is always in excess, preventing side reactions like condensation.

-

Substrate Dissolution: Dissolve 2.03 g of ethyl 6-methyl-1H-indole-2-carboxylate in 20 mL of anhydrous THF.

-

Addition: Transfer the ester solution to the addition funnel. Dropwise add the ester solution to the stirred LAH suspension at

.-

Observation: Gas evolution (

) will occur immediately due to N-H deprotonation. Control the rate to manage bubbling.

-

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check progress via TLC (30% EtOAc in Hexanes).[6] The starting ester (

) should disappear, replaced by the more polar alcohol (

-

Phase 3: The Fieser Workup (Critical Step)

Rationale: This specific ratio produces a granular, sand-like precipitate of aluminum salts that filters easily, avoiding the dreaded gelatinous emulsion.

-

Cooling: Return the reaction flask to the ice bath (

). -

Quench Sequence (For x g of LiAlH₄ used):

-

Add

mL Water very slowly (Caution: Vigorous -

Add

mL 15% aqueous NaOH . -

Add

mL Water .[7] -

Example (0.76 g LAH): Add 0.76 mL

, then 0.76 mL 15% NaOH, then 2.3 mL

-

-

Granulation: Remove from ice bath and stir vigorously for 15–30 minutes until the gray precipitate turns white and granular.

-

Drying: Add anhydrous

or

Phase 4: Isolation

-

Filtration: Filter the mixture through a fritted glass funnel or a Celite pad. Wash the filter cake with fresh THF (2 x 20 mL) to recover entrained product.

-

Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) to yield the crude solid.

-

Purification: Usually, the product is pure enough for subsequent steps. If necessary, recrystallize from Toluene/Hexanes or purify via flash chromatography (SiO2, Gradient 20-50% EtOAc/Hexane).

Process Visualization

Figure 2: Operational workflow ensuring safety and high yield.

Characterization & Quality Control

Verify the identity of This compound using the following markers:

-

Physical State: Typically a white to off-white solid.

-

1H NMR (DMSO-d6 or CDCl3):

- ~10.8 - 11.0 ppm: Broad singlet (Indole N-H). Crucial: If absent, N-alkylation occurred.

- ~7.0 - 7.5 ppm: Aromatic protons (Indole C3, C4, C5, C7).[2] Look for the specific splitting pattern of the 6-methyl substitution.

- ~6.2 ppm: Singlet (C3-H) if not overlapped.

- ~5.2 ppm: Triplet (OH) if in DMSO; often broad singlet in CDCl3.

-

~4.6 ppm: Doublet (CH2 attached to OH). Becomes a singlet if

- ~2.4 ppm: Singlet (Ar-CH3).

-

Absence of Impurities: Ensure no triplet/quartet characteristic of the ethyl ester remains (

1.3, 4.3 ppm).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Reduction | Insufficient LAH due to N-H acidity or moisture. | Add 0.5 - 1.0 eq additional LAH. Ensure N2 atmosphere is tight. |

| Gelatinous Emulsion | Improper quenching (adding water too fast or wrong ratio). | Add Rochelle's Salt (Sodium Potassium Tartrate) saturated solution and stir overnight to solubilize Al salts. |

| Low Yield | Product trapped in Aluminum salts. | Thoroughly wash the filter cake with hot THF or EtOAc. |

| Over-reduction | Reduction of indole double bond (rare with LAH at RT). | Keep temperature at RT; do not reflux excessively. |

References

-

Org. Synth. 1977, 56, 72. Indoles from Anilines: Ethyl 2-Methylindole-5-Carboxylate.[8] (Provides context on indole ester stability and handling).

-

Der Pharma Chemica, 2015, 7(10):309-319. Synthesis and biological evaluation of indoles.[6] (Describes general LiAlH4 reduction protocols for ethyl indole-2-carboxylates).

-

Master Organic Chemistry. The Mechanism For the Reduction of Esters by LiAlH4. (Mechanistic grounding for hydride transfer).

-

University of Calgary, Chem 353. Reduction of Esters using LiAlH4. (Standard operating procedures for ester reductions).

-

Imperial College London. Experiment 5: Reductions with Lithium Aluminium Hydride. (Safety and quenching protocols).

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Note: Precision Reduction of Indole-2-Esters to Indole-2-Methanols

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Importance

Indole-2-methanols are highly versatile building blocks in medicinal chemistry and complex alkaloid synthesis. They serve as direct precursors for the synthesis of indole-2-carboxaldehydes, alkylating agents, and diverse polycyclic scaffolds[1]. The transformation of an indole-2-carboxylate ester (e.g., ethyl indole-2-carboxylate) to its corresponding alcohol requires a robust methodology that accounts for the unique electronic environment and acidity of the indole nucleus[2]. This application note details the mechanistic rationale, reagent selection, and a self-validating standard operating procedure (SOP) for this critical transformation.

Mechanistic Causality & Reaction Design

As a self-validating chemical system, the reduction of indole-2-esters must be designed with two major chemical hurdles in mind: the acidity of the indole N-H bond and the physical properties of aluminum byproducts.

The Indole N-H Challenge & Stoichiometry

Unlike standard aliphatic esters, an unprotected indole possesses a relatively acidic N-H proton (

Causality in Experimental Design: Failing to account for this acid-base reaction is the primary cause of incomplete reductions. To achieve full conversion, a minimum of 1.5 to 2.0 molar equivalents of LiAlH

The Fieser Workup: Preventing Emulsions

The most notorious bottleneck in LiAlH

Causality in Experimental Design: To circumvent this, the protocol utilizes the Fieser Workup [4]. By sequentially adding water, 15% aqueous NaOH, and additional water in a strict

Comparative Analysis of Reducing Agents

While LiAlH

| Reducing Agent | Typical Equivalents | Mechanistic Advantages | Limitations & Challenges |

| LiAlH | 1.5 - 2.0 eq. | Rapid, complete reduction; highly reliable for robust indole esters[1]. | Highly exothermic; requires strict anhydrous conditions and careful Fieser quenching[4]. |

| DIBAL-H | 3.0 - 4.0 eq. | Milder reactivity; can be temperature-controlled to isolate the aldehyde. | Requires massive excess due to N-H deprotonation; expensive for large-scale workflows. |

| NaBH | 2.0 / 1.0 eq. | Generates BH | Slower kinetics; requires rigorous aqueous washing to remove residual iodine byproducts. |

Standard Operating Procedure (SOP): LiAlH Reduction

The following protocol describes the reduction of ethyl indole-2-carboxylate to indole-2-methanol using LiAlH

Reagents & Equipment

-

Substrate: Ethyl indole-2-carboxylate (1.0 equiv)

-

Reducing Agent: Lithium Aluminum Hydride (LiAlH

, 2.0 equiv, 95% powder) -

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Quench Reagents: Deionized H

O, 15% (w/v) aqueous NaOH -

Equipment: Flame-dried multi-neck round-bottom flask, dropping funnel, reflux condenser, inert gas (N

/Ar) manifold.

Step-by-Step Methodology

-

Preparation of Hydride Suspension: Under an inert atmosphere, suspend LiAlH

(e.g., 1.5 g) in anhydrous THF (50 mL) in a flask cooled to 0 °C using an ice bath[3]. -

Substrate Addition (Validation Checkpoint 1): Dissolve ethyl indole-2-carboxylate (e.g., 5.0 g) in anhydrous THF (80 mL). Transfer this to the dropping funnel and add it dropwise to the stirred LiAlH

suspension over 30 minutes[3].-

Self-Validation: You must observe vigorous bubbling (H

gas evolution) upon addition. This confirms the successful deprotonation of the indole N-H. If no gas is observed, the LiAlH

-

-

Reaction Propagation: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 3 hours.

-

Self-Validation: Monitor via TLC (e.g., 30% EtOAc in Hexanes). The higher R

ester spot will disappear, replaced by a highly polar, UV-active lower R

-

-

The Fieser Quench (Validation Checkpoint 2): Cool the reaction back to 0 °C. Dilute with an equal volume of diethyl ether to lower viscosity. For every

grams of LiAlH-

mL of H

- mL of 15% aq. NaOH (e.g., 1.5 mL).

-

mL of H

-

mL of H

-

Maturation & Filtration: Remove the ice bath and stir vigorously for 15–30 minutes at room temperature.

-

Self-Validation: The initial gray, sludgy suspension will transform into a stark white, granular precipitate. If the mixture remains gray, stirring is insufficient or the stoichiometry of the quench was violated.

-

-